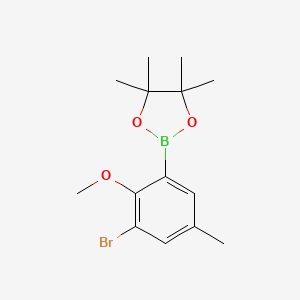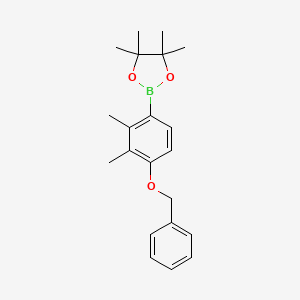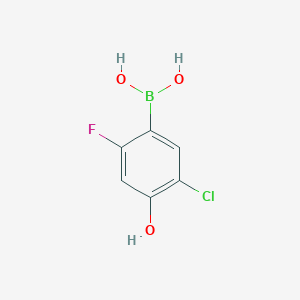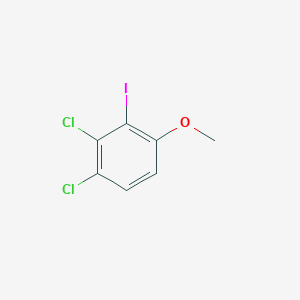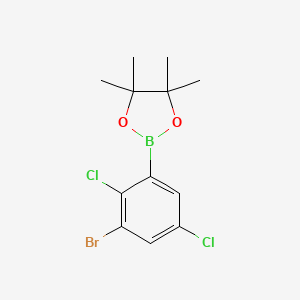
3-Bromo-2,5-dichlorophenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,5-dichlorophenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(3-bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 351.86 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(14)10(8)16/h5-6H,1-4H3 . This indicates the presence of bromine, chlorine, and boron elements in the compound, along with carbon, hydrogen, and oxygen.Chemical Reactions Analysis
Boronic esters, including this compound, are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s storage temperature is between 2-8°C .科学研究应用
3-Br-2,5-DCPB-P has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds. It has also been used as a catalyst in certain biochemical and physiological processes. For example, it has been used to catalyze the synthesis of phospholipids, which are essential components of cell membranes. It has also been used to catalyze the formation of amides, which are used in the synthesis of peptides and proteins.
作用机制
The mechanism of action of 3-Br-2,5-DCPB-P involves the formation of a boronic acid pinacol ester. The boronic acid acts as a nucleophile and reacts with the pinacol ester to form a boronic acid pinacol ester. This reaction is catalyzed by a base, such as sodium hydroxide. The boronic acid pinacol ester can then be used as a reagent in organic synthesis or as a catalyst in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-2,5-DCPB-P are largely unknown. However, the compound has been shown to have some effects on certain biochemical and physiological processes. For example, it has been shown to catalyze the synthesis of phospholipids, which are essential components of cell membranes. It has also been shown to catalyze the formation of amides, which are used in the synthesis of peptides and proteins.
实验室实验的优点和局限性
The advantages of using 3-Br-2,5-DCPB-P in laboratory experiments include its low cost, ease of use, and high reactivity. The compound is also relatively stable and is not prone to decomposition. However, the compound is sensitive to light and heat and should be stored in a cool, dry place. Additionally, the compound should be handled with care and should not be ingested or inhaled.
未来方向
There are a number of potential future directions for the use of 3-Br-2,5-DCPB-P. For example, the compound could be used in the development of new synthetic methods for the synthesis of compounds. Additionally, the compound could be used in the development of new catalysts for biochemical and physiological processes. Finally, the compound could be used in the development of new drugs or therapies for the treatment of various diseases.
合成方法
The synthesis of 3-Br-2,5-DCPB-P involves the use of a boronic acid pinacol ester synthesis reaction. This reaction involves the condensation of a boronic acid and a pinacol ester, which produces a boronic acid pinacol ester. The reaction requires the use of a base, such as sodium hydroxide, to catalyze the reaction. The reaction is typically carried out at room temperature and is usually complete within a few minutes.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
属性
IUPAC Name |
2-(3-bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(14)10(8)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZXHIVYLTUYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

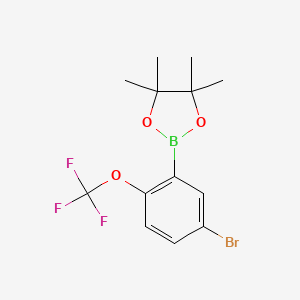
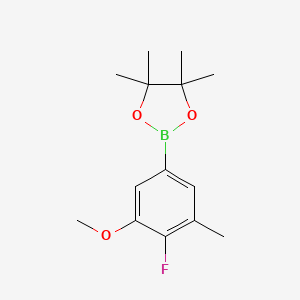
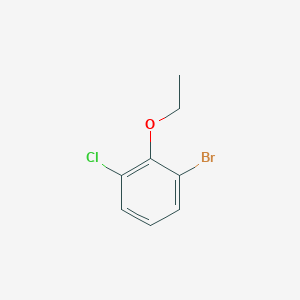
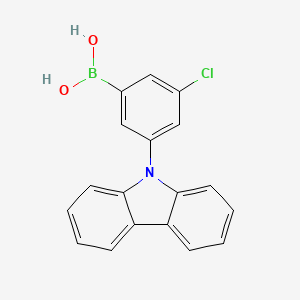
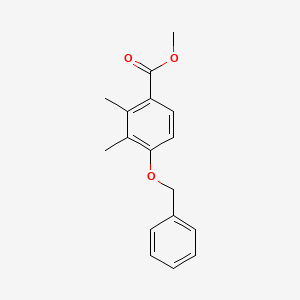
![[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6301300.png)


